molecular formula C25H20N2O5 B13747738 9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-[(2-oxo-1-pyrrolidinyl)methyl]phenoxy]- CAS No. 25177-16-6

9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-[(2-oxo-1-pyrrolidinyl)methyl]phenoxy]-

Cat. No.: B13747738
CAS No.: 25177-16-6
M. Wt: 428.4 g/mol
InChI Key: NCHYZOPWMDHYNR-UHFFFAOYSA-N
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Description

This compound (CAS: 25177-16-6) is an anthraquinone derivative featuring an amino group at position 1, a hydroxyl group at position 4, and a phenoxy substituent at position 2. The phenoxy group is further modified with a (2-oxo-1-pyrrolidinyl)methyl moiety . Anthraquinones are known for their planar aromatic structure, enabling interactions with biological targets such as DNA, enzymes, and receptors. The unique substitution pattern of this compound—particularly the pyrrolidinylmethyl group—may influence its solubility, pharmacokinetics, and bioactivity.

Properties

CAS No.

25177-16-6

Molecular Formula

C25H20N2O5

Molecular Weight

428.4 g/mol

IUPAC Name

1-amino-4-hydroxy-2-[4-[(2-oxopyrrolidin-1-yl)methyl]phenoxy]anthracene-9,10-dione

InChI

InChI=1S/C25H20N2O5/c26-23-19(32-15-9-7-14(8-10-15)13-27-11-3-6-20(27)29)12-18(28)21-22(23)25(31)17-5-2-1-4-16(17)24(21)30/h1-2,4-5,7-10,12,28H,3,6,11,13,26H2

InChI Key

NCHYZOPWMDHYNR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CC2=CC=C(C=C2)OC3=C(C4=C(C(=C3)O)C(=O)C5=CC=CC=C5C4=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-[(2-oxo-1-pyrrolidinyl)methyl]phenoxy]- can be achieved through several synthetic routes. One common method involves the nitration of 1-hydroxyanthraquinone, followed by reduction to obtain the amino derivative. Another approach is the condensation of phthalic anhydride with p-aminophenol, followed by cyclization .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale nitration and reduction processes. The use of fixed-bed reactors for gas-phase oxidation and liquid-phase oxidation in stirred reactors are common techniques .

Chemical Reactions Analysis

Types of Reactions

9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-[(2-oxo-1-pyrrolidinyl)methyl]phenoxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.

    Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)).

    Reducing agents: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4)).

    Substitution reagents: Halogenating agents, sulfonating agents.

Major Products

The major products formed from these reactions include various anthraquinone derivatives, hydroquinones, and substituted anthraquinones.

Scientific Research Applications

9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-[(2-oxo-1-pyrrolidinyl)methyl]phenoxy]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-[(2-oxo-1-pyrrolidinyl)methyl]phenoxy]- involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate between DNA bases, disrupting the DNA structure and inhibiting replication. Additionally, it can interact with enzymes involved in oxidative stress pathways, leading to the generation of reactive oxygen species (ROS) and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Anthraquinone Derivatives

Substituent Analysis and Physicochemical Properties

Key structural variations among anthraquinone derivatives lie in their substituents, which modulate properties like hydrophobicity (LogP), molecular weight, and bioactivity. Below is a comparative analysis:

Compound Name / CAS Substituents Molecular Weight LogP Key Applications / Notes References
Target Compound (25177-16-6) 1-amino, 4-hydroxy, 2-[4-(2-oxo-pyrrolidinylmethyl)phenoxy] Not reported ~4.75* Potential pharmacological use; low CEPA concern
1-Amino-4-hydroxy-2-[4-(methylthio)phenoxy]- (34740-81-3) 1-amino, 4-hydroxy, 2-[4-(methylthio)phenoxy] 377.41 4.75 HPLC analysis; moderate hydrophobicity
1-Amino-2-[4-(dodecyloxy)phenoxy]-4-hydroxy- (89586-84-5) 1-amino, 4-hydroxy, 2-[4-(dodecyloxy)phenoxy] 523.61 ~7.5† Surfactant/dye applications; high hydrophobicity
Disperse Red 60 (17418-58-5) 1-amino, 4-hydroxy, 2-phenoxy 361.37 ~3.8‡ Textile dye; moderate bioactivity
4-Amino-2-([1,1'-biphenyl]-4-yloxy)-1-hydroxy- (N/A) 4-amino, 1-hydroxy, 2-(biphenyl-4-yloxy) 407.12 ~1.38 Predicted pharmacological activity

*Estimated based on structurally similar compound (34740-81-3). †Predicted from dodecyloxy chain’s contribution to hydrophobicity. ‡Estimated from phenoxy-substituted analogs.

Key Observations:
  • Hydrophobicity : The dodecyloxy-substituted compound (CAS 89586-84-5) exhibits significantly higher LogP (~7.5) due to its long alkyl chain, favoring lipid membrane interactions, whereas the target compound and methylthio analog (CAS 34740-81-3) share moderate hydrophobicity (LogP ~4.75) .
  • Bioactivity Potential: The biphenyl-substituted derivative (CAS N/A) shows lower LogP (~1.38), suggesting better aqueous solubility, which may enhance bioavailability for drug development .
Pharmacological Potential :
  • The target compound’s pyrrolidinylmethyl group could similarly modulate enzyme interactions .
  • Antifungal Activity: Compounds like 1-hydroxy-4-(allyloxy)-9,10-anthraquinone (CAS 79207-99-1) are explored for antifungal properties, suggesting structural motifs for further testing .
Industrial Use :
  • Dyes and Pigments: Disperse Red 60 (CAS 17418-58-5) and Solvent Violet 59 (CAS 6408-72-6) are commercial dyes, highlighting anthraquinones’ versatility. The target compound’s substituents may position it for niche dye applications .

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